AB-680 - 2105904-82-1

AB-680

Catalog Number: EVT-257962
CAS Number: 2105904-82-1
Molecular Formula: C20H24ClFN4O9P2
Molecular Weight: 580.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quemliclustat is a small molecule, competitive inhibitor of the ectoenzyme CD73 (cluster of differentiation 73; 5'-ecto-nucleotidase; 5'-NT; ecto-5'-nucleotidase), with potential immunomodulating and antineoplastic activities. Upon administration, quemliclustat targets and binds to CD73, leading to clustering of and internalization of CD73. This prevents CD73-mediated conversion of adenosine monophosphate (AMP) to adenosine and decreases the amount of free adenosine in the tumor microenvironment (TME). This prevents adenosine-mediated lymphocyte suppression and increases the activity of CD8-positive effector cells and natural killer (NK) cells. This also activates macrophages and reduces the activity of myeloid-derived suppressor cells (MDSCs) and regulatory T-lymphocytes (Tregs). By abrogating the inhibitory effect on the immune system and enhancing the cytotoxic T-cell-mediated immune response against cancer cells, tumor cell growth decreases. In addition, clustering and internalization of CD73 decreases the migration of cancer cells and prevents metastasis. CD73, a plasma membrane protein belonging to the 5'-nucleotidase (NTase) family, upregulated on a number of cancer cell types, catalyzes the conversion of extracellular nucleotides, such as AMP, to membrane-permeable nucleosides, such as adenosine; it plays a key role in adenosine-mediated immunosuppression within the TME.
Synthesis Analysis

The synthesis of AB-680 involves several key steps that leverage advanced organic chemistry techniques. While specific synthetic routes are proprietary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through various chemical reactions.
  2. Reactions: Key reactions may include coupling reactions, cyclizations, and functional group transformations that are designed to build the complex molecular structure of AB-680.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from by-products and unreacted materials.

Technical details regarding the exact synthetic pathway are typically found in specialized publications or patents related to the compound's development.

Molecular Structure Analysis

AB-680 has a complex molecular structure characterized by its specific arrangement of atoms, which contributes to its biological activity. The molecular formula is C20H22ClFN4O9P2C_{20}H_{22}ClFN_{4}O_{9}P_{2}, indicating a diverse array of functional groups that facilitate its interaction with CD73.

Structural Data

  • Molecular Weight: Approximately 522.9 g/mol
  • Key Functional Groups: The presence of phosphate groups and aromatic rings enhances its binding affinity and specificity for CD73.

The three-dimensional conformation of AB-680 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into how it interacts with its target enzyme.

Chemical Reactions Analysis

AB-680 primarily participates in reversible binding interactions with CD73. The compound acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, preventing substrate access without permanently altering the enzyme's structure.

Technical Details

  • Inhibition Mechanism: The inhibition occurs through non-covalent interactions such as hydrogen bonds and hydrophobic interactions with amino acid residues at the active site.
  • Kinetic Parameters: The inhibition constant (K_i) reflects its potency, with reported values around 4.9 pM for human CD73 .

This reversible nature allows for potential therapeutic applications where modulation of CD73 activity can enhance anti-tumor immune responses.

Mechanism of Action

The mechanism of action for AB-680 involves its selective inhibition of CD73, an ecto-nucleotidase responsible for converting AMP to adenosine. By inhibiting this pathway:

  1. Reduction of Adenosine Levels: AB-680 decreases the levels of adenosine in the tumor microenvironment.
  2. Enhanced Immune Response: Lower adenosine concentrations can restore T cell and natural killer cell activity, counteracting tumor-induced immune suppression.

Data from preclinical studies indicate that AB-680 effectively enhances anti-tumor immunity by reversing adenosine-mediated suppression .

Physical and Chemical Properties Analysis

AB-680 exhibits several notable physical and chemical properties that contribute to its pharmacological profile:

  • Solubility: It is soluble in organic solvents commonly used in pharmaceutical formulations.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for therapeutic applications.
  • Melting Point: Specific melting point data may vary based on formulation but generally indicates good thermal stability.

These properties are essential for determining the suitability of AB-680 for various delivery methods in clinical settings.

Applications

AB-680 is primarily being investigated for its potential applications in cancer immunotherapy. Its ability to inhibit CD73 makes it a promising candidate for enhancing immune responses against tumors by:

Research continues to explore its broader applications within oncology and potentially other fields where modulation of adenosine signaling could be beneficial.

Introduction to CD73 and Adenosinergic Immunosuppression in Oncology

Role of CD73 in the Tumor Microenvironment (TME)

CD73 (ecto-5′-nucleotidase), encoded by the NT5E gene, is a 70-kD glycosylphosphatidylinositol (GPI)-anchored cell surface protein that catalyzes the hydrolysis of extracellular AMP into adenosine and phosphate. This enzyme is overexpressed in diverse cancers—including triple-negative breast cancer (TNBC), colorectal carcinoma (CRC), gastric cancer, and melanoma—where it correlates with advanced disease stage, metastasis, and poor prognosis [2] [7]. In the hypoxic TME, hypoxia-inducible factor-1α (HIF-1α) directly upregulates CD73 gene transcription, amplifying adenosine production [3] [7]. Non-hypoxic drivers include:

  • Proinflammatory cytokines (TGF-β, IFN-γ, TNF-α) [7]
  • Epigenetic dysregulation (e.g., promoter demethylation in melanoma) [7]
  • Wnt/β-catenin and cAMP signaling pathways [7]

CD73 exerts dual functions in tumors:

  • Enzymatic activity: Generates immunosuppressive adenosine.
  • Non-enzymatic activity: Facilitates cancer cell adhesion to extracellular matrix (ECM) components like fibronectin, promoting metastasis [2] [7].

Table 1: Clinical Significance of CD73 Overexpression in Selected Cancers

Cancer TypePatient CohortPrognostic AssociationKey Clinical Correlations
Triple-Negative Breast661 patientsPoor prognosis (P=0.029)Shorter overall survival, therapy resistance
Gastric Cancer68 patientsPoor prognosis (P<0.001)Depth of invasion, nodal metastasis, advanced stage
Colorectal Cancer358 patientsIndependent poor prognostic biomarkerIncreased metastasis, reduced chemotherapy response
Epithelial Ovarian167 patientsBetter prognosisLower stage, better differentiation
Gallbladder Cancer108 patientsShorter survival (P<0.05)Tumor progression, vascular invasion

Sources: [2] [7] [9]

Adenosinergic Pathway: ATP→AMP→Adenosine Conversion Dynamics

The adenosinergic pathway is a metabolic cascade critical for regulating immune responses within the TME:

Extracellular ATP (pro-inflammatory) → Hydrolysis by CD39/NTPDase-1 to AMP → Hydrolysis by CD73 to adenosine (immunosuppressive)

Alternative routes include the CD38-CD203a/CD73 axis, where CD38 converts NAD⁺ to ADPR, CD203a hydrolyzes ADPR to AMP, and CD73 generates adenosine [3] [8]. Physiologic adenosine concentrations (nanomolar range) escalate 100-fold in tumors due to:

  • ATP release: Necrotic cell death, activated immune cells, and exocytosis [3].
  • Hypoxia: Inhibits adenosine kinase (reducing adenosine clearance) and upregulates CD39/CD73 [3] [8].
  • Acidosis: Enhances CD73 enzymatic activity [7].

Table 2: Enzymes Governing Adenosine Production in TME

EnzymeAlternative NameReaction CatalyzedExpression in TMEInhibitors
CD39Ecto-NTPDase1ATP/ADP → AMPTumor cells, endothelial cells, Tregs, MDSCsNone clinically approved
CD73Ecto-5′-nucleotidaseAMP → AdenosineCancer cells, CAFs, Tregs, endothelial cellsAB-680, monoclonal antibodies
CD38NAD⁺ nucleosidaseNAD⁺ → ADPRMyeloid cells, lymphoid malignanciesDaratumumab (anti-myeloma)
CD203aEcto-PDEADPR → AMPStromal cells, macrophagesNone targeted

Sources: [3] [7] [8]

Immunosuppressive Mechanisms of Adenosine in TME

Adenosine signals through four G-protein-coupled receptors (A₁R, A₂ₐR, A₂вR, A₃R), with A₂ₐR and A₂вR being primary mediators of immunosuppression in the TME [3] [6] [8]:

  • T-cell anergy:A₂ₐR activation on CD8⁺ T cells increases intracellular cAMP, inhibiting T-cell receptor (TCR) signaling and reducing secretion of IL-2, IFN-γ, and TNF-α. It also promotes upregulation of checkpoint molecules (PD-1, CTLA-4) [6] [8].

  • NK cell suppression:NK cells express the highest levels of A₂ₐR among lymphocytes. Adenosine binding suppresses cytotoxicity, IFN-γ release, and antibody-dependent cellular cytotoxicity (ADCC) [3] [8].

  • Immunosuppressive cell expansion:

  • Treg differentiation: A₂ₐR activation drives naïve CD4⁺ T cells toward FoxP3⁺ Tregs, which co-express CD39/CD73, creating an auto-feedback loop [7] [8].
  • Myeloid-derived suppressor cells (MDSCs): A₂вR signaling induces IL-10 and VEGF secretion, promoting angiogenesis and M2 macrophage polarization [3] [6].

  • Dendritic cell (DC) impairment:Adenosine reduces DC expression of co-stimulatory molecules (CD80/CD86) and MHC-II, inhibiting antigen presentation [6].

Properties

CAS Number

2105904-82-1

Product Name

AB-680

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-chloro-4-[[(1S)-1-(2-fluorophenyl)ethyl]amino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid

Molecular Formula

C20H24ClFN4O9P2

Molecular Weight

580.8 g/mol

InChI

InChI=1S/C20H24ClFN4O9P2/c1-10(11-4-2-3-5-13(11)22)24-14-6-16(21)25-19-12(14)7-23-26(19)20-18(28)17(27)15(35-20)8-34-37(32,33)9-36(29,30)31/h2-7,10,15,17-18,20,27-28H,8-9H2,1H3,(H,24,25)(H,32,33)(H2,29,30,31)/t10-,15+,17+,18+,20+/m0/s1

InChI Key

MFYLCAMJNGIULC-KCVUFLITSA-N

SMILES

CC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl

Solubility

Soluble in DMSO

Synonyms

AB-680; AB 680; AB680;

Canonical SMILES

CC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl

Isomeric SMILES

C[C@@H](C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.